molecular formula C16H21N3O2S B10898340 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B10898340
M. Wt: 319.4 g/mol
InChI Key: UNPVUBGRBDPQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a pyrazole and tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a pyrazole and tetrahydroquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C16H21N3O2S/c1-4-18-13(3)16(11-17-18)22(20,21)19-9-5-6-14-10-12(2)7-8-15(14)19/h7-8,10-11H,4-6,9H2,1-3H3

InChI Key

UNPVUBGRBDPQNP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)C)C

Origin of Product

United States

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